BRD4 BD2 Binding Affinity: Sub-Nanomolar Potency of 955735-16-7 vs. (+)-JQ1
5-Bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide binds BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM as measured by the BROMOscan assay [1]. In contrast, the widely used BET inhibitor (+)-JQ1 binds BRD4 BD2 with a Kd of 90 nM under comparable conditions . This represents a 300-fold improvement in binding affinity.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.300 nM |
| Comparator Or Baseline | (+)-JQ1: 90 nM |
| Quantified Difference | 300-fold improvement (0.300 nM vs 90 nM) |
| Conditions | BROMOscan assay (target compound) vs. competitive binding assay ((+)-JQ1) |
Why This Matters
The 300-fold higher affinity for BRD4 BD2 enables target engagement at significantly lower concentrations, which is critical for minimizing off-target effects in cellular and in vivo experiments.
- [1] BindingDB. BDBM50148603: Kd = 0.300 nM for BRD4 BD2 (BROMOscan assay). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
